molecular formula C14H17N5O3 B2774039 4,7-Dimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione CAS No. 876673-49-3

4,7-Dimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione

Cat. No.: B2774039
CAS No.: 876673-49-3
M. Wt: 303.322
InChI Key: VVXFICIRCAZKBJ-UHFFFAOYSA-N
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Description

4,7-Dimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione is a complex organic compound with a unique structure that includes a purine-imidazole fused ring system. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Dimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione typically involves multi-step organic reactions. One common method starts with the preparation of the purine-imidazole core, followed by the introduction of the oxolan-2-ylmethyl group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress. The scalability of the synthesis process is crucial for industrial applications, ensuring that large quantities of the compound can be produced efficiently.

Chemical Reactions Analysis

Types of Reactions

4,7-Dimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where the oxolan-2-ylmethyl group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4,7-Dimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-viral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,7-Dimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4,7-Dimethyl-6-(oxolan-2-ylmethyl)-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione
  • 4,7-Dimethyl-6-(oxolan-2-ylmethyl)-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione

Uniqueness

4,7-Dimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione is unique due to its specific substitution pattern and the presence of the oxolan-2-ylmethyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

4,7-dimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O3/c1-8-6-19-10-11(17(2)14(21)16-12(10)20)15-13(19)18(8)7-9-4-3-5-22-9/h6,9H,3-5,7H2,1-2H3,(H,16,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVXFICIRCAZKBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CC4CCCO4)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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